イソプラゾン

概要

説明

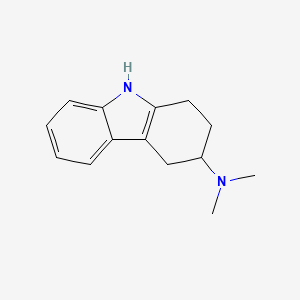

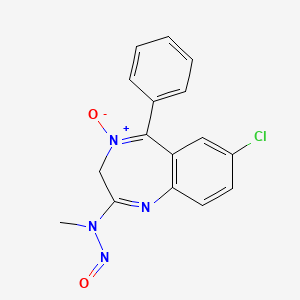

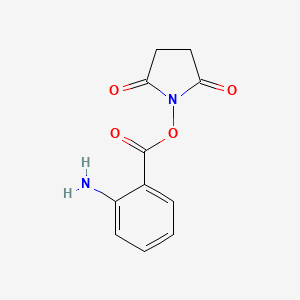

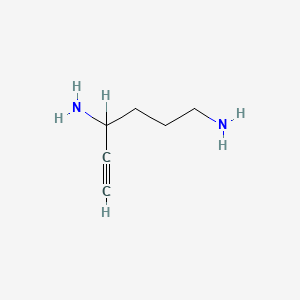

イソプラゾンは、化学式C15H18N2Oの化学化合物です。化学、生物学、医学など、さまざまな分野で多岐にわたる用途で知られています。この化合物は、さまざまな化学反応に関与できるユニークな構造が特徴です。

科学的研究の応用

Isoprazone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Isoprazone is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

作用機序

イソプラゾンの作用機序には、特定の分子標的や経路との相互作用が含まれます。特定の酵素や受容体を阻害することにより、生化学的なイベントのカスケードを引き起こす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります。

類似の化合物との比較

イソプラゾンは、次のような他の類似の化合物と比較できます。

オメプラゾール: 両方の化合物は、胃酸関連障害の治療に使用されますが、イソプラゾンは異なる薬物動態特性を持つ可能性があります。

エソメプラゾール: オメプラゾールと同様に、エソメプラゾールも別のプロトンポンプ阻害剤であり、異なる薬理学的特性を持っています。

ランソプラゾール: 別のプロトンポンプ阻害剤であるランソプラゾールは、イソプラゾンといくつかの類似点を共有していますが、化学構造と作用機序が異なります.

イソプラゾンの独自性は、その特定の化学構造と、さまざまな反応を起こすことができる範囲にあります。これにより、さまざまな研究分野や業界で貴重な化合物となっています。

生化学分析

Biochemical Properties

Isoprazone plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as (H+, K+)-ATPase, which is crucial for gastric acid production. By binding to the sulfhydryl groups of cysteines on the (H+, K+)-ATPase enzyme, Isoprazone effectively inhibits its activity, leading to a reduction in gastric acid secretion . This interaction is covalent and irreversible, making Isoprazone a potent inhibitor.

Cellular Effects

Isoprazone has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Isoprazone has been shown to control pro-inflammatory and profibrotic molecules through the nuclear translocation of the transcription factor nuclear factor-like 2 (Nrf2) and the induction of heme oxygenase 1 (HO1) . This regulation impacts cellular responses to oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of Isoprazone involves its binding interactions with biomolecules and enzyme inhibition. Isoprazone exerts its effects by covalently binding to the (H+, K+)-ATPase enzyme, preventing the final step in gastric acid production . Additionally, Isoprazone controls pro-inflammatory and profibrotic responses through the MAPK/Nrf2/HO1 pathway . This pathway involves the activation of Mitogen Activated Protein Kinase (MAPK), leading to the nuclear translocation of Nrf2 and the induction of HO1, which are crucial for cellular protection against oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoprazone change over time. The stability and degradation of Isoprazone are critical factors that influence its long-term effects on cellular function. Studies have shown that the duration of Isoprazone’s antisecretory effect persists longer than 24 hours due to its irreversible binding to the (H+, K+)-ATPase enzyme . This prolonged effect is beneficial for sustained inhibition of gastric acid secretion.

Dosage Effects in Animal Models

The effects of Isoprazone vary with different dosages in animal models. At optimal dosages, Isoprazone effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, Isoprazone may cause toxic effects, including gastrointestinal disturbances and potential kidney injury . It is essential to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

Isoprazone is involved in metabolic pathways that include interactions with enzymes and cofactors. One of the key pathways is the mevalonate pathway, which is essential for the biosynthesis of isoprenoids . Isoprazone’s interaction with enzymes in this pathway can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Isoprazone within cells and tissues involve specific transporters and binding proteins. Isoprazone is transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization.

Subcellular Localization

Isoprazone’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. The localization signals and post-translational modifications of Isoprazone play a role in directing it to its site of action . This precise localization ensures that Isoprazone exerts its effects efficiently.

準備方法

イソプラゾンの合成には、それぞれ特定の条件と試薬を必要とするいくつかのステップが含まれます。 一般的な方法の1つは、1-(4-アミノ-2-メチル-5-フェニル-3-ピロリル)イソプロピルケトンと適切な試薬を制御された条件下で反応させることを含みます 。工業生産方法では、通常、最適化された反応条件を使用して大規模合成を行うことで、高収率と高純度が保証されます。

化学反応の分析

イソプラゾンは、次のようなさまざまな種類の化学反応を起こします。

酸化: イソプラゾンは、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

置換: イソプラゾンは、官能基が他の基に置換される置換反応に関与できます。一般的な試薬には、ハロゲンや求核剤が含まれます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するケトンまたはアルデヒドを生成する可能性があり、還元はアルコールを生成する可能性があります。

科学研究における用途

イソプラゾンは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、より複雑な分子の調製のための出発物質として使用されます。

生物学: イソプラゾンは、抗菌性や抗炎症性などの潜在的な生物活性について研究されています。

医学: さまざまな病気に対する治療薬としての可能性を探る研究が進められています。

産業: 医薬品やその他の化学製品の製造に使用されます。

類似化合物との比較

Isoprazone can be compared with other similar compounds, such as:

Omeprazole: Both compounds are used in the treatment of gastric acid-related disorders, but isoprazone may have different pharmacokinetic properties.

Esomeprazole: Similar to omeprazole, esomeprazole is another proton pump inhibitor with distinct pharmacological characteristics.

Lansoprazole: Another proton pump inhibitor, lansoprazole, shares some similarities with isoprazone but differs in its chemical structure and mechanism of action.

Isoprazone’s uniqueness lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

特性

IUPAC Name |

1-(4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-9(2)15(18)12-10(3)17-14(13(12)16)11-7-5-4-6-8-11/h4-9,17H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSWVMUFXHQAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205013 | |

| Record name | Isoprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56463-68-4 | |

| Record name | Isoprazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0T3NEB48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper regarding isoprazone?

A1: The research paper primarily focuses on the pharmacokinetics of isoprazone, a novel analgesic and antipyretic agent, in rats []. This includes investigating how the drug is absorbed, distributed, metabolized, and excreted within the rat model.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。